Ethyl allyl(2,2-dimethoxyethyl)carbamate

Descripción

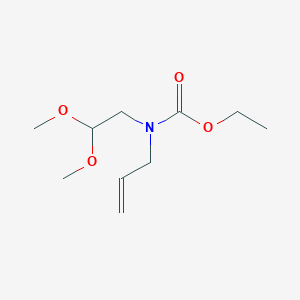

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOXBYMPVICFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC=C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128740-02-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precision Synthetic Methodologies for Ethyl Allyl 2,2 Dimethoxyethyl Carbamate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For Ethyl allyl(2,2-dimethoxyethyl)carbamate, the primary disconnection points are the bonds surrounding the central carbamate (B1207046) functionality.

The most logical disconnections are at the C-N and C-O bonds of the carbamate group. This leads to three potential precursors:

Disconnection A (C-N bond): This suggests a reaction between an N-allyl-N-(2,2-dimethoxyethyl)amine and an ethyl chloroformate.

Disconnection B (C-O bond): This points towards a reaction involving an allyl(2,2-dimethoxyethyl)carbamoyl chloride and ethanol (B145695).

Disconnection C (both C-N and C-O): This approach would involve a phosgene (B1210022) equivalent reacting with both the corresponding amine and alcohol.

A further disconnection of the N-allyl-N-(2,2-dimethoxyethyl)amine intermediate from Disconnection A reveals two simpler starting materials: 2,2-dimethoxyethan-1-amine and an allyl halide. This multi-step approach, building the secondary amine first and then forming the carbamate, often provides better control over the reaction and minimizes side products.

| Disconnection Strategy | Precursors | Synthetic Transformation |

| A (C-N Bond) | N-allyl-N-(2,2-dimethoxyethyl)amine, Ethyl chloroformate | Carbamate formation |

| B (C-O Bond) | Allyl(2,2-dimethoxyethyl)carbamoyl chloride, Ethanol | Esterification |

| C (Full Carbamate) | N-allyl-N-(2,2-dimethoxyethyl)amine, Ethanol, Phosgene equivalent | Carbamate formation |

Synthesis of the Carbamate Scaffold: Mechanistic Considerations and Precursors

The formation of the carbamate linkage is a cornerstone of this synthesis. Several established methods can be adapted to construct the this compound scaffold.

The reaction between an amine and a chloroformate is a widely used and reliable method for carbamate synthesis. wikipedia.orgtandfonline.com In the context of the target molecule, this would involve the reaction of N-allyl-N-(2,2-dimethoxyethyl)amine with ethyl chloroformate. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. tandfonline.com

The mechanism involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the ethyl chloroformate, followed by the elimination of a chloride ion. The choice of base is crucial to prevent unwanted side reactions. Non-nucleophilic bases such as triethylamine (B128534) or pyridine (B92270) are commonly employed.

Reaction Scheme: (CH₃O)₂CHCH₂NH(CH₂CH=CH₂) + ClCOOCH₂CH₃ + Base → (CH₃O)₂CHCH₂N(CH₂CH=CH₂)COOCH₂CH₃ + Base·HCl

In a greener approach, carbon dioxide can be utilized as a C1 source for carbamate synthesis, avoiding the use of phosgene derivatives. psu.edursc.org This method involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then esterified with an alcohol. psu.eduresearchgate.net

For the synthesis of this compound, N-allyl-N-(2,2-dimethoxyethyl)amine would first react with carbon dioxide. The resulting carbamic acid is unstable and is typically trapped in situ with an alkylating agent or subjected to dehydration in the presence of the alcohol (ethanol). psu.edu This dehydration step often requires a catalyst and conditions to remove the water formed. psu.edu

| Catalyst/Reagent | Conditions | Outcome | Reference |

| Basic catalysts | Mild pressure (2.5 MPa CO₂) | Good yields for aliphatic amines | psu.edu |

| Cesium carbonate and TBAI | Mild conditions | Efficient for three-component coupling | organic-chemistry.org |

Other methods for carbamate formation exist, offering alternative synthetic routes. The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the carbamate. wikipedia.orgorganic-chemistry.org While effective, this method requires the synthesis of the corresponding acyl azide precursor.

Another alternative is the use of carbamoyl (B1232498) chlorides, which can be reacted with alcohols. wikipedia.org However, the synthesis of the required allyl(2,2-dimethoxyethyl)carbamoyl chloride would likely involve the use of phosgene or a phosgene equivalent, which are highly toxic.

Incorporation of the Allyl Group: Controlled Olefination and Alkylation Strategies

The introduction of the allyl group can be achieved either before or after the formation of the carbamate scaffold. A common strategy involves the alkylation of a primary amine precursor, 2,2-dimethoxyethan-1-amine, with an allyl halide (e.g., allyl bromide) to form the secondary amine, N-allyl-N-(2,2-dimethoxyethyl)amine. This reaction is a standard nucleophilic substitution.

While this compound itself is achiral, the principles of stereoselective allylation are crucial in modern organic synthesis for creating chiral molecules. acs.org If a chiral center were present in the 2,2-dimethoxyethyl portion of the molecule, the introduction of the allyl group could be designed to control the stereochemistry.

Methods for stereoselective allylation often employ chiral catalysts or reagents. wikipedia.org For example, the use of chiral boron reagents can facilitate the enantioselective allylation of aldehydes. acs.org In the context of this synthesis, if a chiral precursor were used, such methodologies could be adapted to control the formation of a specific stereoisomer. The choice of Lewis acid can also influence the stereochemical outcome in the allylation of certain substrates. researchgate.net

Construction of the 2,2-Dimethoxyethyl Functionality

One direct approach to forming the 2,2-dimethoxyethyl group is through the acetalization of an appropriate aldehyde precursor, such as aminoacetaldehyde. The reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form an acetal (B89532) is a well-established transformation in organic chemistry.

In this context, aminoacetaldehyde or a suitable derivative can be reacted with methanol (B129727) under acidic conditions to yield the corresponding dimethyl acetal. The reaction is typically catalyzed by protic acids like hydrochloric acid or p-toluenesulfonic acid. researchgate.net The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a second methanol molecule, leads to the formation of the stable acetal. researchgate.net

Key Reaction Parameters for Acetalization:

| Parameter | Condition | Rationale |

| Catalyst | Anhydrous Acid (e.g., HCl, H₂SO₄) | To protonate the carbonyl group and facilitate nucleophilic attack. |

| Reagent | Excess Methanol | Serves as both reactant and solvent, driving the equilibrium towards acetal formation. |

| Temperature | Varies (often room temp. to reflux) | To control reaction rate and minimize side reactions. |

| Water Removal | Dean-Stark trap or drying agents | To shift the equilibrium towards the product side by removing the water byproduct. |

This table is based on general principles of acetalization reactions and may require optimization for specific substrates.

Challenges in this approach include the potential for self-condensation of the aminoaldehyde and the need to protect the amine functionality during the acid-catalyzed acetalization to prevent unwanted side reactions.

An alternative and often more practical strategy involves the use of commercially available or pre-synthesized 2,2-dimethoxyethylamine. researchgate.net This approach circumvents the challenges associated with the direct acetalization of aminoacetaldehyde. The synthesis of 2,2-dimethoxyethylamine can be achieved through various methods, including the reaction of chloroacetaldehyde (B151913) dimethyl acetal with ammonia. google.com

Once 2,2-dimethoxyethylamine is obtained, it serves as a key intermediate. The subsequent step would involve the introduction of the allyl group to the nitrogen atom to form N-allyl-2,2-dimethoxyethylamine. This can be accomplished through a nucleophilic substitution reaction with an allyl halide, such as allyl bromide, often in the presence of a base to neutralize the hydrogen halide byproduct.

The resulting N-allyl-2,2-dimethoxyethylamine is the direct precursor for the final carbamoylation step. This method offers a more modular and often higher-yielding route to the core amine structure required for the synthesis of the target carbamate.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The final step in the synthesis of this compound is the formation of the carbamate linkage. This is typically achieved by reacting N-allyl-2,2-dimethoxyethylamine with an ethyl chloroformate. The optimization of this reaction is crucial for achieving high yields and purity, particularly for large-scale production.

While the reaction between a secondary amine and a chloroformate can proceed without a catalyst, the use of a base is generally required to scavenge the hydrochloric acid produced. rsc.org The choice of base can significantly impact the reaction rate and selectivity. Non-nucleophilic bases such as triethylamine or pyridine are commonly employed.

In the broader context of N-acylation reactions, various catalytic systems have been explored to enhance efficiency. For instance, iodine has been shown to be an effective catalyst for the N-acylation of amines with acyl chlorides. tandfonline.com Acetic acid has also been utilized as a catalyst for N-acylation using esters as the acyl source, although this is less direct for the target synthesis. rsc.orgresearchgate.net For carbamate synthesis specifically, cesium carbonate has been demonstrated to be a highly effective base, promoting the reaction of amines with carbon dioxide and an alkyl halide. google.com While the target synthesis uses ethyl chloroformate, the high reactivity of cesium bases could also be beneficial in this context.

Potential Catalytic/Promoter Systems for Carbamate Formation:

| System | Role | Potential Advantages |

| Triethylamine/Pyridine | Base | Neutralizes HCl, readily available. |

| Cesium Carbonate | Base | High reactivity, can promote efficient carbamate formation. google.com |

| Iodine | Catalyst | Can activate the acylating agent. tandfonline.com |

This table presents potential systems based on literature for similar transformations and would require experimental validation for the specific synthesis of this compound.

The choice of solvent can have a profound impact on the rate and outcome of the carbamate synthesis. The reaction between N-allyl-2,2-dimethoxyethylamine and ethyl chloroformate involves the formation of a polar transition state, and thus, polar aprotic solvents are often preferred.

Solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for such reactions. nih.govnih.gov The solvent's ability to solvate the charged intermediates can stabilize the transition state and accelerate the reaction. Furthermore, the choice of solvent can influence the solubility of the reactants and the amine hydrochloride salt byproduct, which can affect the ease of workup and purification.

For instance, in a continuous-flow synthesis of carbamates from amines, CO2, and alkyl halides, acetonitrile was found to be a suitable solvent. nih.gov The reactivity can also be dramatically dependent on the solvent, with ionic liquids showing promise in some carbamate synthesis methodologies. organic-chemistry.org The optimization of the solvent system is therefore a critical parameter for maximizing the yield and selectivity of the desired this compound.

Advanced Chemical Reactivity and Transformation Pathways of Ethyl Allyl 2,2 Dimethoxyethyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate group in Ethyl allyl(2,2-dimethoxyethyl)carbamate is a key functional group that dictates a significant portion of its chemical behavior. As an ester of carbamic acid, it exhibits reactivity patterns analogous to both esters and amides, allowing for a variety of transformations at the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including carbamates. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxy group as a leaving group results in the formation of a new carbonyl compound.

The general mechanism for nucleophilic acyl substitution on this compound can be depicted as follows:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Elimination of the ethoxide leaving group to form the substituted product.

The reactivity of the carbamate towards nucleophilic acyl substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to initiate the reaction. The stability of the resulting product also plays a crucial role in driving the equilibrium of the reaction.

While specific studies on this compound are not prevalent in the literature, the reactivity can be inferred from studies on analogous N,N-disubstituted carbamates. For instance, hydrolysis, a common nucleophilic acyl substitution reaction, would involve the attack of water or hydroxide (B78521) ions on the carbonyl carbon. Under basic conditions, this would lead to the formation of the corresponding carbamic acid, which is unstable and would likely decompose to the secondary amine, allyl(2,2-dimethoxyethyl)amine, and carbon dioxide.

Table 1: Representative Nucleophilic Acyl Substitution Reactions of Carbamates

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| H₂O / OH⁻ | Amine (after decarboxylation) | Acidic or basic |

| R'OH / R'O⁻ | Transesterified Carbamate | Acid or base catalysis |

| R'₂NH | Urea derivative | Heating |

| R'MgX | Ketone (or alcohol) | Anhydrous ether |

Transcarbamoylation Reactions and Applications in Amine Protection

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group (R₂NCO-) from one molecule to another. This reaction is particularly relevant in the context of protecting group chemistry for amines. The carbamate functionality can serve as a protecting group for the allyl(2,2-dimethoxyethyl)amine.

The protection of a primary or secondary amine with an ethyl carbamate is a standard procedure in organic synthesis. The reverse reaction, the cleavage of the carbamate to deprotect the amine, can be achieved under various conditions, often involving nucleophilic attack at the carbonyl carbon.

For this compound, the allyl(2,2-dimethoxyethyl)amino group can be transferred to another nucleophile, such as a different amine or alcohol, under appropriate catalytic conditions. This process is essentially a form of nucleophilic acyl substitution where the incoming nucleophile displaces the ethoxy group.

The utility of carbamates as protecting groups stems from their general stability under a range of reaction conditions and the availability of various methods for their removal. For example, the cleavage of ethyl carbamates can often be accomplished by strong nucleophiles or under reductive conditions.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential transformation pathway for derivatives of this compound. While ethyl carbamates themselves are generally stable towards decarboxylation, the corresponding carbamic acids are not.

Hydrolysis of the ethyl ester, as mentioned earlier, would lead to the formation of allyl(2,2-dimethoxyethyl)carbamic acid. This intermediate is highly prone to decarboxylation, yielding allyl(2,2-dimethoxyethyl)amine.

This decarboxylation is a key step in many deprotection strategies for carbamate-protected amines. The ease of decarboxylation is a critical factor in the design of protecting groups.

Transformations Involving the Allylic Double Bond

The presence of an allylic double bond in this compound opens up a wide array of possible chemical transformations, allowing for functionalization of the carbon skeleton. These reactions are central to the synthetic utility of allylic compounds.

Regioselective and Stereoselective Addition Reactions

The carbon-carbon double bond of the allyl group is susceptible to a variety of addition reactions. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti-addition) of these reactions are influenced by the reaction mechanism and the nature of the reagents and catalysts employed.

Common addition reactions include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihalo derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule in the absence of radical initiators.

Hydration: The addition of water, typically under acidic catalysis, would lead to the formation of an alcohol.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.

Table 2: Predicted Products of Addition Reactions to the Allylic Double Bond

| Reagent(s) | Expected Major Product | Regio/Stereoselectivity |

|---|---|---|

| Br₂ in CCl₄ | Ethyl (2,3-dibromopropyl)(2,2-dimethoxyethyl)carbamate | Anti-addition |

| HBr | Ethyl (2-bromopropyl)(2,2-dimethoxyethyl)carbamate | Markovnikov |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Ethyl (3-hydroxypropyl)(2,2-dimethoxyethyl)carbamate | Anti-Markovnikov, Syn-addition |

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are theoretically possible, depending on the reaction partner.

Cross-Metathesis (CM): In the presence of another olefin and a suitable catalyst (e.g., a Grubbs or Schrock catalyst), this compound could undergo cross-metathesis. The outcome of this reaction would depend on the nature of the cross-partner. For example, reaction with an electron-deficient olefin like methyl acrylate (B77674) could lead to the formation of a new, functionalized alkene. The success of cross-metathesis with N-containing olefins can sometimes be challenging due to potential catalyst inhibition by the nitrogen atom, though the carbamate functionality generally mitigates this issue compared to a free amine.

Ring-Closing Metathesis (RCM): If the molecule were modified to contain a second, appropriately positioned double bond, intramolecular RCM could be employed to synthesize cyclic structures. For the title compound as it is, RCM is not a direct possibility.

The choice of catalyst is crucial in olefin metathesis, as different catalysts exhibit varying levels of activity, stability, and functional group tolerance. Second-generation Grubbs catalysts, for instance, are known for their high reactivity and tolerance to a wide range of functional groups, including carbamates.

Cycloaddition Reactions and Rearrangements

The allyl group in this compound is a prime site for cycloaddition reactions. While specific studies on this exact molecule are not extensively documented, the reactivity of allyl carbamates, in general, provides a framework for understanding its potential. For instance, rhodium-catalyzed C-H activation and cyclization of sulfoxonium ylides with allyl carbamates can lead to the formation of C3-substituted indanone derivatives. This transformation proceeds through a domino C-H activation and (4+1) annulation, where the allyl carbamate acts as a C1-synthon. rsc.org

The electronic nature of the carbamate group can influence the diastereoselectivity of cycloaddition reactions involving the allyl moiety. The nitrogen atom's lone pair can participate in directing the approach of reagents, potentially leading to stereocontrolled outcomes.

Polymerization Potential within Organic Synthesis Contexts

The presence of the allyl group suggests a potential for this compound to act as a monomer in polymerization reactions. The vinyl functionality of the allyl group can participate in various polymerization mechanisms, including radical, cationic, and coordination polymerization.

The specific polymerization behavior would be influenced by the nature of the initiator and the reaction conditions. The carbamate and acetal (B89532) functionalities could also play a role in the properties of the resulting polymer, potentially introducing hydrophilicity and sites for post-polymerization modification.

| Polymerization Type | Potential Initiators/Catalysts | Resulting Polymer Characteristics |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Potentially cross-linked materials due to chain transfer to the allyl position. |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | May be complicated by the presence of the Lewis basic carbamate and acetal oxygens. |

| Coordination Polymerization | Ziegler-Natta or metallocene catalysts | Could lead to polymers with controlled tacticity and microstructure. |

Reactivity of the 2,2-Dimethoxyethyl Acetal Group

The 2,2-dimethoxyethyl acetal group serves as a masked aldehyde, offering a versatile handle for synthetic transformations. Its reactivity is primarily centered around its hydrolysis to reveal the aldehyde functionality.

Controlled Hydrolysis and Aldehyde Generation

The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to generate the corresponding aldehyde. This controlled deprotection is a cornerstone of its utility in multistep synthesis. The rate of hydrolysis can be tuned by adjusting the acid strength and reaction temperature, allowing for selective deprotection in the presence of other acid-sensitive groups.

This selective unmasking of the aldehyde allows for its participation in a wide array of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, thereby significantly increasing the synthetic utility of the parent molecule.

Nucleophilic Attack on the Acetal Carbon

While less common than hydrolysis, the acetal carbon can be subject to nucleophilic attack under certain conditions, particularly with strong nucleophiles in the presence of a Lewis acid. This can lead to the substitution of one of the methoxy (B1213986) groups. However, this pathway is generally less favored than hydrolysis.

Transacetalization Reactions

In the presence of an alcohol and an acid catalyst, the 2,2-dimethoxyethyl acetal can undergo transacetalization. This equilibrium process involves the exchange of the methoxy groups with other alkoxy groups. This reaction can be driven to completion by removing the methanol (B129727) byproduct, providing a method for modifying the acetal protecting group.

Intermolecular and Intramolecular Reactivity Studies: Chemoselectivity and Orthogonality

A key challenge and opportunity in the chemistry of this compound is the selective reaction of one functional group in the presence of others. The distinct reactivity profiles of the allyl, carbamate, and acetal groups allow for a degree of chemoselectivity and orthogonality.

For instance, the allyl group can be selectively functionalized via hydroboration-oxidation or epoxidation under conditions that leave the carbamate and acetal groups intact. Conversely, the acetal can be selectively hydrolyzed under mild acidic conditions without affecting the allyl or carbamate moieties. The carbamate group itself is relatively stable but can be cleaved under specific, often harsh, conditions.

The development of orthogonal protecting group strategies is crucial when designing synthetic routes involving this molecule. The allyl group can be cleaved using palladium catalysis, a reaction that is orthogonal to the acid-labile acetal and the generally robust carbamate.

| Functional Group | Selective Reaction | Conditions | Orthogonal To |

| Allyl | Heck Coupling | Pd catalyst, base | Acetal, Carbamate |

| Acetal | Hydrolysis | Mild aqueous acid | Allyl, Carbamate |

| Carbamate | Cleavage | Strong acid or base | Acetal (under specific conditions) |

Detailed Mechanistic Investigations of Reactions Involving Ethyl Allyl 2,2 Dimethoxyethyl Carbamate

Kinetic Studies of Key Transformation Pathways

No specific kinetic data, such as rate constants, reaction orders, or activation energies, for transformations involving Ethyl allyl(2,2-dimethoxyethyl)carbamate have been reported in the available literature. Kinetic studies are fundamental to understanding reaction rates and are typically determined through experimental techniques like spectroscopy or chromatography over time. Without such studies, a quantitative analysis of its reaction pathways is not feasible.

Thermodynamic Analysis of Reaction Equilibria

A thermodynamic analysis requires data on enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for reactions involving the target compound. These parameters determine the spontaneity and position of equilibrium for a given transformation. Currently, there are no published studies detailing the thermodynamic properties of reactions in which this compound is a reactant or product.

Identification and Characterization of Reaction Intermediates

The identification of transient species or reaction intermediates is crucial for elucidating a reaction mechanism. This is often achieved through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) or trapping experiments. Research specifically identifying and characterizing intermediates in reactions of this compound is not available. While general mechanisms for allyl carbamates might suggest potential intermediates like π-allyl complexes in metal-catalyzed reactions, no specific evidence for this compound exists.

Elucidation of Rate-Determining Steps and Transition States

Determining the slowest step in a reaction sequence (the rate-determining step) and characterizing the high-energy transition states are advanced aspects of mechanistic investigation, often involving a combination of kinetic studies and computational chemistry. There is no available research that elucidates the rate-determining steps or the structure of transition states for any reaction involving this compound.

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and the presence of a catalyst can profoundly influence reaction rates and mechanistic pathways. Systematic studies investigating how different solvents or catalysts affect the reactions of this compound have not been published. General principles suggest that solvent polarity could influence the stability of charged intermediates or transition states, and various transition metal catalysts could engage the allyl group, but specific applications to this carbamate (B1207046) are undocumented.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of ethyl allyl(2,2-dimethoxyethyl)carbamate in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is foundational. The predicted chemical shifts are based on the known ranges for similar functional groups. oregonstate.edunetlify.applibretexts.orgcompoundchem.comorgchemboulder.comwisc.edu

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ -CH₂-O- | ~1.2 (t) | ~14 |

| 2 | CH₃-CH₂ -O- | ~4.1 (q) | ~61 |

| 3 | -N-CH₂ -CH=CH₂ | ~3.9 (d) | ~50 |

| 4 | -N-CH₂-CH =CH₂ | ~5.8 (m) | ~134 |

| 5 | -N-CH₂-CH=CH₂ | ~5.2 (dd) | ~117 |

| 6 | -N-CH₂ -CH(OCH₃)₂ | ~3.4 (t) | ~52 |

| 7 | -N-CH₂-CH (OCH₃)₂ | ~4.5 (t) | ~102 |

| 8 | -CH(OCH₃ )₂ | ~3.3 (s) | ~54 |

| 9 | >C=O | - | ~156 |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

To unambiguously assign these resonances and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. ustc.edu.cnrsc.orgcolumbia.edunih.govcolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the ethyl protons (H-1/H-2), the allyl protons (H-3/H-4, H-4/H-5), and the dimethoxyethyl protons (H-6/H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.educolumbia.edu It would definitively link each proton signal to its corresponding carbon signal in the table above (e.g., H-1 with C-1, H-2 with C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. ustc.edu.cncolumbia.edunih.govcolumbia.edu Expected key HMBC correlations would include:

H-1 to C-2 and C-9 (the carbonyl carbon)

H-3 to C-4, C-5, and C-9

H-6 to C-7 and C-9

H-8 to C-7

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For a flexible molecule like this, NOESY can provide insights into preferred conformations. For instance, correlations between the allyl protons (H-3) and the dimethoxyethyl protons (H-6) would suggest specific spatial arrangements around the nitrogen atom.

The carbamate (B1207046) linkage (C-N bond) has a partial double bond character, which can lead to restricted rotation at room temperature. acs.orgacs.orgresearchgate.netresearchgate.net This restricted rotation can result in the presence of two distinct conformers (rotamers) on the NMR timescale, leading to a doubling of some or all of the NMR signals. researchgate.net

A dynamic NMR (DNMR) study, involving the acquisition of spectra at various temperatures, would be necessary to investigate this phenomenon. acs.orgacs.orgresearchgate.net

At low temperatures, the rotation would be slow, and separate signals for each rotamer might be observed.

As the temperature is increased, the rate of rotation increases, causing the signals to broaden.

At a specific temperature, known as the coalescence temperature, the two signals merge into a single broad peak.

At even higher temperatures, the rotation becomes so fast that only a single, time-averaged sharp signal is observed.

By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier around the C-N bond, providing valuable data on the molecule's conformational dynamics. acs.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₉NO₄), the expected exact mass would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. acs.orgacs.orgscielo.br While specific data for this molecule is not published, a plausible fragmentation pattern can be proposed based on the known behavior of carbamates and ethers. acs.orgnih.govoiv.int

Plausible Fragmentation Pathway:

The fragmentation of carbamates is often initiated by cleavages adjacent to the carbonyl group and the nitrogen atom.

| m/z (Fragment Ion) | Proposed Structure/Loss |

| [M-CH₃O•]+ | Loss of a methoxy (B1213986) radical from the acetal (B89532) group. |

| [M-C₂H₅O•]+ | Loss of the ethoxy radical from the carbamate ester. |

| [M-C₃H₅•]+ | Loss of the allyl radical. |

| [M-CO₂]+ | Decarboxylation, a common fragmentation for carbamates. nih.gov |

| [Allyl]+ (C₃H₅⁺) | Formation of the stable allyl cation. |

| [CH(OCH₃)₂]⁺ | Cleavage to form the dimethoxymethyl cation. |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. thermofisher.comyoutube.com

Predicted Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| ~3100-3000 | C-H stretch | =C-H (Allyl) | Medium | Medium |

| ~2980-2850 | C-H stretch | -C-H (Alkyl) | Strong | Strong |

| ~1700 | C=O stretch | Carbamate | Very Strong | Weak |

| ~1645 | C=C stretch | Allyl | Medium-Weak | Strong |

| ~1250 | C-N stretch | Carbamate | Strong | Medium |

| ~1100 | C-O stretch | Ester & Acetal | Strong | Medium |

| ~990 & ~920 | =C-H bend (out-of-plane) | Allyl | Strong | Weak |

The most prominent band in the FTIR spectrum is expected to be the very strong C=O stretching vibration of the carbamate group around 1700 cm⁻¹. mdpi.comresearchgate.netnih.gov In contrast, the C=C stretching of the non-polar allyl group around 1645 cm⁻¹ would likely be more intense in the Raman spectrum. ias.ac.innih.govresearchgate.net The C-H stretching region below and above 3000 cm⁻¹ would distinguish between the sp²-hybridized allyl protons and the sp³-hybridized alkyl protons. The complex region between 1400 and 900 cm⁻¹ would contain a rich pattern of bending and stretching vibrations from the entire molecule, constituting its unique fingerprint.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a single crystal. anton-paar.comwikipedia.orgnih.gov It provides definitive information on bond lengths, bond angles, and conformational preferences in the solid state.

However, the application of this technique is contingent on the ability to grow a high-quality single crystal of the compound. anton-paar.comnih.gov this compound, given its structure with multiple flexible alkyl chains, is likely to be a liquid or a low-melting, oily solid at room temperature, making crystallization challenging. There are no reported crystal structures for this compound in crystallographic databases. If the compound is non-crystalline (amorphous), it will not produce the distinct diffraction pattern required for single-crystal X-ray analysis. stackexchange.comtricliniclabs.com Therefore, without successful crystallization, its solid-state structure cannot be determined by this method.

Computational Chemistry and Theoretical Modeling of Ethyl Allyl 2,2 Dimethoxyethyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For Ethyl allyl(2,2-dimethoxyethyl)carbamate, DFT calculations, often employing a basis set such as 6-31G(d,p) and a functional like B3LYP, can provide a detailed picture of its electronic landscape.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure reveals the distribution of electron density and the nature of chemical bonds within the molecule. The carbamate (B1207046) group, with its polar C=O and C-N bonds, is expected to be the most electron-rich region. Natural Bond Orbital (NBO) analysis can quantify charge distribution, showing a significant negative charge on the oxygen atom of the carbonyl group and the nitrogen atom, while the carbonyl carbon exhibits a partial positive charge. This charge polarization is critical in determining the molecule's intermolecular interactions and reactivity.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges on Key Atoms of this compound

| Atom | Element | NBO Charge (e) |

| O1 (C=O) | Oxygen | -0.65 |

| C2 (C=O) | Carbon | +0.78 |

| N3 | Nitrogen | -0.45 |

| C4 (Allyl) | Carbon | -0.21 |

| C5 (Allyl) | Carbon | -0.15 |

| O6 (Methoxy) | Oxygen | -0.58 |

| O7 (Methoxy) | Oxygen | -0.59 |

Reactivity Predictions and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior as an electron donor and acceptor, respectively. For this compound, the HOMO is likely localized on the electron-rich allyl group and the nitrogen atom of the carbamate, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the carbamate group, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties

| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.8 | Allyl C=C bond, Nitrogen atom | Site for electrophilic attack |

| LUMO | -0.5 | Carbonyl Carbon (C=O) | Site for nucleophilic attack |

| HOMO-LUMO Gap | 6.3 | --- | High chemical stability |

Conformational Landscape and Energetics

The presence of several single bonds in this compound allows for considerable conformational freedom. A potential energy surface (PES) scan, performed by systematically rotating key dihedral angles (e.g., around the N-C and C-O bonds), can identify stable conformers (local minima) and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. It is expected that the lowest energy conformers will seek to minimize steric hindrance between the bulky ethyl, allyl, and 2,2-dimethoxyethyl groups.

Table 3: Relative Energies of Hypothetical Low-Energy Conformers

| Conformer | Dihedral Angle 1 (°)(C-N-C-C) | Dihedral Angle 2 (°)(O-C-C-N) | Relative Energy (kcal/mol) |

| 1 | 178 | 65 | 0.00 |

| 2 | 62 | 175 | 1.25 |

| 3 | -65 | -68 | 1.80 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By simulating the motion of atoms in the presence of a solvent (e.g., water or chloroform), MD can explore the conformational space accessible to this compound at a given temperature. These simulations would likely show significant flexibility in the allyl and dimethoxyethyl side chains. Furthermore, MD can reveal how solvent molecules arrange around the solute, with polar solvent molecules expected to form hydrogen bonds with the carbonyl oxygen and interact with the polar regions of the carbamate group.

Transition State Modeling and Reaction Pathway Mapping

Theoretical modeling can be used to investigate potential chemical reactions involving this compound. For instance, the mechanism of a reaction, such as the hydrolysis of the carbamate ester or an electrophilic addition to the allyl double bond, can be mapped. By locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, the reaction rate can be estimated. This provides a detailed understanding of the reaction mechanism at a molecular level, which is often difficult to probe experimentally.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Pathway (e.g., Acid-Catalyzed Hydrolysis)

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Protonation of Carbonyl Oxygen | 5.2 |

| 2 | Nucleophilic attack by Water | 15.8 |

| 3 | Proton Transfer | 8.1 |

| 4 | C-O Bond Cleavage | 12.5 |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei, the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predicted spectra serve as a valuable tool for interpreting experimental data and confirming the structure of the molecule. Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carbamate group.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbamate) | 156.5 |

| CH (Allyl) | 134.2 |

| CH₂ (Allyl) | 117.8 |

| CH (Dimethoxy) | 102.1 |

| OCH₃ (Methoxy) | 55.0 |

| OCH₂ (Ethyl) | 62.3 |

| CH₃ (Ethyl) | 14.5 |

Table 6: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Carbamate) | 1715 |

| C=C Stretch (Allyl) | 1645 |

| C-N Stretch | 1250 |

| C-O Stretch (Ether) | 1100 |

| =C-H Bend (Allyl) | 990, 915 |

Design and Synthesis of Advanced Derivatives and Analogues of Ethyl Allyl 2,2 Dimethoxyethyl Carbamate

Systematic Variation of the Ester Moiety in the Carbamate (B1207046) Group

The ethyl ester of the carbamate group is a prime candidate for systematic variation. The synthesis of carbamates can be achieved through various methods, including the reaction of alcohols with isocyanates or the aminolysis of chloroformates. nih.gov By substituting ethanol (B145695) with other alcohols during the synthesis, a wide array of ester analogues can be produced. This modification directly influences the steric and electronic properties of the carbamate, which can affect its stability and reactivity. nih.govacs.org For instance, replacing the ethyl group with a bulkier substituent like tert-butyl can increase steric hindrance, potentially influencing the molecule's conformational preferences and its interactions in subsequent reactions. Conversely, employing an electron-withdrawing group, such as a 2,2,2-trichloroethyl group, can alter the reactivity of the carbamate nitrogen.

Research into carbamate chemistry has shown that such modifications are routine and can be accomplished with high efficiency. nih.gov The choice of the ester group can be tailored to impart specific characteristics, such as altered solubility or serving as a protecting group with orthogonal cleavage conditions.

| Ester Substituent (R) | Precursor Alcohol | Potential Impact on Properties |

| Methyl | Methanol (B129727) | Minimal steric hindrance |

| iso-Propyl | Isopropanol | Increased steric bulk compared to ethyl |

| tert-Butyl | tert-Butanol | Significant steric hindrance; basis for Boc protecting group |

| Benzyl (B1604629) | Benzyl Alcohol | Introduces aromatic ring; can be removed by hydrogenolysis |

| Phenyl | Phenol | Enhanced stability and rigidity |

Modifications of the Allylic Substituent: Stereoisomers and Functionalized Olefins

The allyl group is a versatile functional handle that can be extensively modified. Its double bond provides a site for a plethora of chemical transformations. Advanced synthetic methods allow for the introduction of substituents along the allyl chain, the control of stereochemistry, and the incorporation of additional functional groups. nih.gov

Stereoisomers, such as the geometric (E)- and (Z)-isomers of a substituted allyl chain, can be selectively synthesized. For instance, using stereoselective methods for the conversion of allylic alcohols can yield trisubstituted alkenes with defined geometry. nih.gov Furthermore, enantiomerically enriched allylic carbamates can be prepared using asymmetric catalysis, such as iridium-catalyzed allylation reactions, which can produce branched chiral products with high enantioselectivity. nih.govorganic-chemistry.orgacs.org

Functionalized olefins can be designed where the allyl group is appended with other reactive moieties. This can be achieved through various C-H functionalization or cross-coupling strategies. snnu.edu.cnresearchgate.net For example, a terminal hydroxyl or halide could be introduced, transforming the derivative into a bifunctional building block for more complex molecular constructions.

| Modification Type | Synthetic Strategy | Resulting Structure |

| Stereoisomerism | Asymmetric Iridium-catalyzed allylation organic-chemistry.org | Introduction of a chiral center on the allyl backbone |

| Geometric Isomerism | Stereoselective olefin synthesis nih.gov | (E)- or (Z)-configuration for substituted allyl groups |

| Terminal Functionalization | Hydroboration-oxidation of a diene precursor | Addition of a primary alcohol to the allyl terminus |

| Internal Functionalization | Palladium-catalyzed aminochlorocyclization rsc.org | Formation of oxazolidinones from the allylic carbamate |

Alterations of the 2,2-Dimethoxyethyl Group: Alternative Acetals and Ketals

The 2,2-dimethoxyethyl group is a dimethyl acetal (B89532) protecting an aminoacetaldehyde moiety. Acetals are widely used as protecting groups for carbonyl compounds due to their stability in basic and neutral conditions and their susceptibility to cleavage under acidic conditions. youtube.comlibretexts.org The dimethyl acetal can be readily replaced by other acetal or ketal structures by starting the synthesis with a different protected amino-aldehyde or amino-ketone.

| Acetal/Ketal Type | Reagents for Formation | Key Features |

| Dimethyl Acetal (existing) | Methanol, acid catalyst | Acyclic, flexible |

| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Cyclic, five-membered ring, common protecting group |

| 1,3-Dioxane (B1201747) | 1,3-Propanediol, acid catalyst | Cyclic, six-membered ring, often more stable than dioxolane |

| Diethyl Acetal | Ethanol, acid catalyst | Acyclic, slightly more lipophilic than dimethyl acetal |

| Dibenzyl Ketal | Benzyl alcohol, acid catalyst | Introduces aromatic groups, removable via hydrogenolysis |

Synthesis of Polyfunctional Derivatives with Enhanced Synthetic Utility

By combining the modifications described in the preceding sections, it is possible to design and synthesize polyfunctional derivatives of Ethyl allyl(2,2-dimethoxyethyl)carbamate with significantly enhanced synthetic utility. These molecules can serve as complex scaffolds or intermediates in the synthesis of larger target molecules.

For example, a derivative could be synthesized that incorporates a benzyl ester (offering deprotection by hydrogenolysis), a terminally-hydroxylated allyl group (for subsequent coupling or oxidation), and a 1,3-dioxane protecting group (for robust protection of the latent aldehyde). The synthesis of such a molecule would require a multi-step sequence where each functional group is introduced or modified using orthogonal chemical reactions, ensuring that other parts of the molecule remain unaffected. The strategic combination of these functionalities in a single molecule creates a powerful synthetic tool, allowing for selective, stepwise transformations at different sites.

Application of Palladium-Catalyzed Cross-Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and offer powerful methods for creating advanced derivatives of carbamates. nih.govresearchgate.net These reactions are known for their high efficiency, functional group tolerance, and broad applicability in forming carbon-carbon and carbon-heteroatom bonds. mit.eduacs.org

Specifically for carbamate derivatives, palladium catalysis can be employed in several ways. The Buchwald-Hartwig amination, for example, is a premier method for synthesizing N-aryl carbamates by coupling an amine (or carbamate) with an aryl halide or triflate. nih.govorganic-chemistry.orgmit.edumit.edu This could be used to synthesize analogues where the nitrogen is part of an aromatic system.

Furthermore, the allyl group itself is an excellent substrate for palladium-catalyzed reactions. For instance, if the allyl group were modified to be an allylic halide or carbonate, it could undergo Tsuji-Trost allylic alkylation. Alternatively, reactions like the Heck or Suzuki coupling could be used to functionalize the terminus of the allyl group, creating new C-C bonds and introducing aryl, vinyl, or alkyl substituents. The ability to perform these reactions under mild conditions makes palladium catalysis highly suitable for the synthesis of complex, polyfunctional molecules. nih.gov

| Reaction Name | Substrates | Potential Product Type |

| Buchwald-Hartwig Amination mit.edu | Aryl Halide + Carbamate | N-Aryl carbamate derivative |

| Heck Coupling | Allyl Halide + Alkene | Derivative with an extended, unsaturated side chain |

| Suzuki Coupling | Allyl Boronic Ester + Aryl Halide | Derivative with an aryl group attached to the allyl moiety |

| Sonogashira Coupling | Terminal Alkyne + Allyl Halide | Derivative with a conjugated enyne system |

Emerging Roles and Applications of Ethyl Allyl 2,2 Dimethoxyethyl Carbamate in Advanced Organic Synthesis Research

Building Block in Complex Molecule Synthesis

In the intricate art of constructing complex molecules, the strategic choice of building blocks is paramount. Ethyl allyl(2,2-dimethoxyethyl)carbamate is poised to serve as a valuable bifunctional building block. The core value of this compound lies in its latent functionalities. The 2,2-dimethoxyethyl group is a stable precursor to a reactive aldehyde, while the allyl carbamate (B1207046) can be deprotected to reveal a primary amine.

This dual nature allows for a stepwise introduction of reactive sites. For instance, the allyl group can participate in various carbon-carbon bond-forming reactions, such as cross-coupling or metathesis, to elaborate the carbon skeleton. Subsequently, the selective deprotection of either the aldehyde or the amine functionality allows for further synthetic manipulations. This controlled unmasking of reactive groups is a cornerstone of modern synthetic strategy, enabling the efficient and stereocontrolled assembly of complex natural products and other target molecules.

The presence of both a nucleophilic precursor (the amine) and an electrophilic precursor (the aldehyde) within the same molecule opens up possibilities for intramolecular reactions to form heterocyclic structures, which are common motifs in biologically active compounds.

Precursor in Cascade and Multicomponent Reactions for Diversity-Oriented Synthesis

Diversity-oriented synthesis aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. This compound is a promising precursor for such strategies, particularly in the context of cascade and multicomponent reactions.

The allyl group is a well-known participant in a variety of transition metal-catalyzed cascade reactions. For example, a palladium-catalyzed allylic substitution could initiate a sequence of reactions, with the other functional groups in the molecule participating in subsequent steps.

Furthermore, upon deprotection, the resulting amino aldehyde is a prime candidate for multicomponent reactions. For example, it could be a component in a Ugi or Passerini reaction, which would allow for the rapid introduction of multiple points of diversity from a single precursor. The ability to generate a library of complex molecules from a common intermediate is a highly desirable feature in medicinal chemistry and drug discovery.

Advanced Protecting Group Strategy for Aldehydes and Amines

Perhaps the most immediate and well-defined application of this compound is in the realm of protecting group chemistry. It effectively serves as a simultaneous protecting group for both an amine and an aldehyde. The carbamate functional group is a widely used protecting group for amines. organic-chemistry.orgmasterorganicchemistry.com The allyl carbamate (Alloc) group is particularly useful due to its stability under a wide range of conditions and its selective removal using palladium catalysts. uchicago.edutcichemicals.com This provides an orthogonal deprotection strategy to other common amine protecting groups like Boc and Cbz. masterorganicchemistry.com

The 2,2-dimethoxyethyl moiety is a classic dimethyl acetal (B89532), a robust protecting group for aldehydes that is stable to basic and nucleophilic conditions but can be readily removed under acidic conditions to regenerate the aldehyde.

The utility of this compound lies in its ability to mask two highly reactive functional groups with different chemical liabilities. This allows for selective deprotection and reaction at other sites of a complex molecule. The table below compares the Alloc group with other common amine protecting groups.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Installation Conditions | Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) | Stable to base, hydrogenation |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid, base |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine) | Stable to acid, hydrogenation |

| Allyloxycarbonyl | Alloc | Alloc-Cl, base | Pd(0) catalyst, scavenger | Stable to acid, base |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl, base | Zn, acetic acid | Stable to acid, base |

This table is interactive. Click on the headers to sort the data.

Scaffold for the Development of Novel Chemical Probes and Reagents

The development of chemical probes and reagents is crucial for understanding biological systems and for creating new diagnostic and analytical tools. The structure of this compound provides a versatile scaffold for the synthesis of such molecules.

The allyl group can be functionalized in numerous ways. For example, it can undergo thiol-ene "click" reactions to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups. Alternatively, the double bond could be dihydroxylated and then cleaved to generate an aldehyde, providing another handle for conjugation.

Upon deprotection, the aldehyde and amine functionalities can be used to attach the probe to specific biomolecules. Aldehydes can react with hydrazines or aminooxy groups to form stable hydrazones or oximes, a common strategy for bioconjugation. The amine can be acylated or alkylated to introduce further functionality or to link the probe to a solid support.

Potential in Polymer Chemistry and Material Science for Precision Macromolecular Architecture

The field of polymer chemistry is constantly seeking new monomers that can impart specific functionalities to materials. This compound has potential as a functional monomer in the synthesis of advanced polymers.

The allyl group can be polymerized through various mechanisms, including free radical polymerization, to create a polymer backbone. The pendant side chains would then contain the protected aldehyde and amine functionalities. This "post-polymerization modification" strategy is a powerful tool for creating well-defined, functional materials.

After polymerization, the protecting groups can be removed to expose the aldehyde and amine groups along the polymer chain. These functional groups can then be used to crosslink the polymer, to attach other molecules of interest (such as drugs or targeting ligands), or to alter the physical properties of the material, such as its solubility or hydrophilicity. This approach allows for the creation of "smart" materials that can respond to specific stimuli or interact with biological systems in a controlled manner.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting Ethyl allyl(2,2-dimethoxyethyl)carbamate in complex matrices (e.g., biological fluids, environmental samples)?

- Methodology : Gas chromatography–mass spectrometry (GC–MS) is widely used for carbamate detection. Key parameters include:

- Columns : DB-WAX or Supelcowax for polar analytes .

- Sample preparation : Dichloromethane extraction followed by alumina or Chem-Elut clean-up to remove interfering compounds .

- Limit of detection (LOD) : Typically 0.5–20 µg/L, depending on matrix complexity .

- Internal standards : Isotopically labeled analogs (e.g., [13C,15N]-ethyl carbamate) improve quantification accuracy .

Q. What synthetic strategies are effective for preparing this compound?

- Stepwise synthesis :

Intermediate formation : React allyl acetate with lithium diisopropylamide (LDA) and CO₂ to generate a malonic acid monoester .

Esterification : Use 2,2-dimethoxyethanol with coupling agents like BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium chloride) in dichloromethane .

Carbamate coupling : Introduce the carbamate group via reaction with ethyl chloroformate under anhydrous conditions.

- Key considerations : Monitor reaction pH and temperature to avoid premature hydrolysis of the dimethoxyethyl group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves (tested to EN 374 standards), face shields, and safety goggles to prevent skin/eye contact .

- Engineering controls : Use fume hoods for volatile steps (e.g., solvent extraction) and maintain negative pressure in synthesis areas .

- Waste disposal : Neutralize residues with 0.1 N sodium hydroxide before incineration by licensed facilities .

Advanced Research Questions

Q. How does the allyl group influence metabolic activation and carcinogenic potential compared to other carbamates?

- Mechanistic insight : Allyl carbamates undergo CYP2E1-mediated oxidation to form reactive epoxides, which bind DNA and induce mutations (similar to ethyl carbamate) .

- Key differences : The allyl group introduces α,β-unsaturated bonds, increasing electrophilicity and potential for crosslinking with nucleophilic DNA bases .

- Experimental validation : Use in vitro models (e.g., human hepatocytes) with CYP2E1 inhibitors (e.g., disulfiram) to confirm metabolic pathways .

Q. How can conflicting toxicity data between in vitro and in vivo studies for substituted carbamates be resolved?

- Data contradiction example : In vitro assays may underestimate toxicity due to lack of metabolic activation, while chronic in vivo exposure reveals carcinogenicity .

- Methodological solutions :

- Co-exposure studies : Test carbamates with ethanol (a CYP2E1 inducer) to mimic human metabolic interactions .

- Dose-response modeling : Use benchmark dose (BMD) analysis to identify thresholds for carcinogenic effects in rodent models .

Q. What role does the dimethoxyethyl substituent play in stabilizing carbamate esters under physiological conditions?

- Stability mechanisms : The dimethoxyethyl group reduces hydrolysis rates by sterically hindering nucleophilic attack on the carbamate carbonyl .

- Experimental validation :

- pH-dependent stability assays : Compare hydrolysis rates of this compound vs. non-substituted analogs in simulated gastric fluid (pH 1.2–3.0) .

- LC-MS/MS monitoring : Track degradation products (e.g., allyl alcohol, 2,2-dimethoxyethanol) over time .

Contradictory Data Analysis

- Ethanol interaction paradox : Ethanol competitively inhibits CYP2E1 acutely but induces its expression chronically, leading to variable ethyl carbamate carcinogenicity .

- Resolution : Design longitudinal studies to differentiate short-term (inhibitory) vs. long-term (inductive) effects using liver-specific CYP2E1 knockout models .

Key Recommendations

- Analytical workflows : Combine GC–MS with isotopic dilution for high-throughput screening .

- Toxicity testing : Prioritize in vivo models with metabolic cofactors (e.g., ethanol) to replicate human exposure scenarios .

- Synthetic optimization : Explore enzymatic catalysis (e.g., lipases) for greener carbamate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.